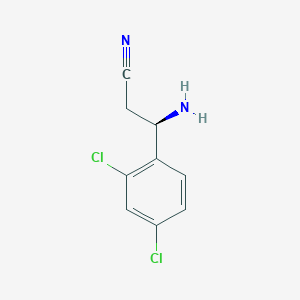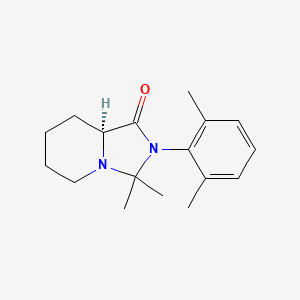
Ropivacaine Imidazol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ropivacaine Impurity F (EP): is a specific impurity associated with the local anesthetic drug ropivacaine. Ropivacaine is widely used in medical practice for its anesthetic properties, particularly in surgical anesthesia and pain management. Impurities like Ropivacaine Impurity F are critical for quality control and regulatory compliance, ensuring the safety and efficacy of pharmaceutical products.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Ropivacaine Impurity F involves a series of chemical reactions. One method includes the reaction of 2,6-dimethylaniline with Vilsmeier-Haack reagent, followed by further purification steps . Another method involves the hydrodehalogenation of 2-butyl-4-chloro-5-formylimidazole in the presence of palladium as a catalyst .
Industrial Production Methods: In an industrial setting, the production of Ropivacaine Impurity F typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps like refluxing in ethanol, cooling, filtration, and drying to obtain the final product .
化学反応の分析
Types of Reactions: Ropivacaine Impurity F undergoes various chemical reactions, including:
Oxidation: Involving reagents like hydrogen peroxide.
Reduction: Using palladium-catalyzed hydrodehalogenation.
Substitution: Involving Vilsmeier-Haack reagent.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide at elevated temperatures.
Reduction: Palladium as a catalyst under controlled conditions.
Substitution: Vilsmeier-Haack reagent under mild conditions.
Major Products Formed: The major products formed from these reactions include various intermediates and the final impurity compound, which is then purified to achieve the desired quality and purity .
科学的研究の応用
Chemistry: Ropivacaine Impurity F is used as a reference standard in analytical chemistry to ensure the quality and consistency of ropivacaine formulations .
Biology: In biological research, this impurity helps in studying the metabolic pathways and degradation products of ropivacaine .
Medicine: In the medical field, understanding impurities like Ropivacaine Impurity F is crucial for developing safer and more effective anesthetic drugs .
Industry: Industrially, it is used in the quality control processes of pharmaceutical manufacturing to comply with regulatory standards .
作用機序
Ropivacaine Impurity F, like its parent compound ropivacaine, is believed to exert its effects by blocking the generation and conduction of nerve impulses. This is achieved by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential . The molecular targets include sodium ion channels in nerve fibers, which are crucial for nerve signal transmission .
類似化合物との比較
Bupivacaine: Another long-acting amide local anesthetic with similar properties but higher cardiotoxicity.
Lidocaine: A commonly used local anesthetic with a shorter duration of action compared to ropivacaine.
Mepivacaine: Similar to ropivacaine but with different pharmacokinetic properties.
Uniqueness: Ropivacaine Impurity F is unique due to its specific structure and the role it plays in the quality control of ropivacaine. Unlike other impurities, it is specifically monitored to ensure the safety and efficacy of the final pharmaceutical product .
特性
分子式 |
C17H24N2O |
|---|---|
分子量 |
272.4 g/mol |
IUPAC名 |
(8aS)-2-(2,6-dimethylphenyl)-3,3-dimethyl-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridin-1-one |
InChI |
InChI=1S/C17H24N2O/c1-12-8-7-9-13(2)15(12)19-16(20)14-10-5-6-11-18(14)17(19,3)4/h7-9,14H,5-6,10-11H2,1-4H3/t14-/m0/s1 |
InChIキー |
NUYZOLFAANQEDH-AWEZNQCLSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)[C@@H]3CCCCN3C2(C)C |
正規SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C3CCCCN3C2(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


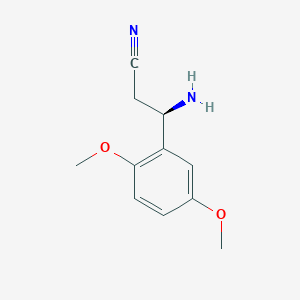
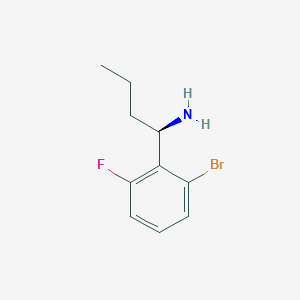


![N-(3-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-3-hydroxytetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13045822.png)
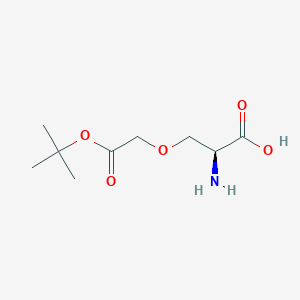
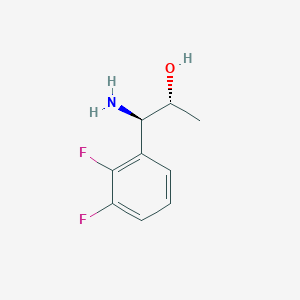
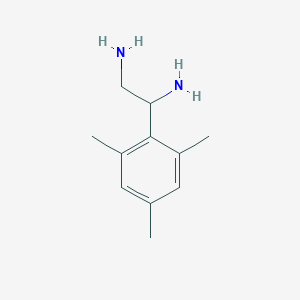


![2-Amino-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13045862.png)
